3-(6-Methoxynaphthalen-2-yl)azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-(6-methoxynaphthalen-2-yl)azetidine |
InChI |
InChI=1S/C14H15NO/c1-16-14-5-4-10-6-11(13-8-15-9-13)2-3-12(10)7-14/h2-7,13,15H,8-9H2,1H3 |
InChI Key |
KUQLXOOAFXHTNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CNC3 |
Origin of Product |
United States |
Synthetic Methodologies for 3 6 Methoxynaphthalen 2 Yl Azetidine and Its Analogs
Strategies for Azetidine (B1206935) Ring Construction
The formation of the azetidine ring is the cornerstone of synthesizing 3-(6-Methoxynaphthalen-2-yl)azetidine and its analogs. Key strategies involve forming one or two bonds of the heterocyclic ring in the main cyclization step.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a common and effective method for constructing the azetidine ring, typically involving the formation of a C-N bond from a suitably functionalized acyclic precursor.
One of the most traditional and widely used methods for azetidine synthesis is the intramolecular nucleophilic substitution of a γ-amino halide or a related compound. researchgate.netrsc.orgmagtech.com.cn This approach involves an intramolecular SN2 reaction where the nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position to form the four-membered ring. nih.govfrontiersin.org The precursors, such as 1,3-haloamines, can be synthesized through various routes. arkat-usa.org For instance, the treatment of β-amino alcohols with a mesylating agent followed by base-induced ring closure can yield N-aryl-2-cyanoazetidines.
Another important variation of nucleophilic ring closure involves the intramolecular aminolysis of epoxides. magtech.com.cn Lanthanide triflates, such as La(OTf)3, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.org This method is advantageous due to its high regioselectivity and tolerance of various functional groups. nih.gov The reaction proceeds smoothly with substrates bearing both electron-rich and electron-deficient benzyl (B1604629) groups on the amine. nih.gov
| Precursor Type | Reagents/Conditions | Product | Ref. |
| γ-Haloamine | Base (e.g., NaH) | Azetidine | rsc.org |
| Epoxy amine | La(OTf)3 (catalyst) | 3-Hydroxyazetidine | nih.gov |
Recent advances in C-H activation have provided powerful tools for azetidine synthesis. Palladium-catalyzed intramolecular amination of unactivated C(sp3)–H bonds at the γ-position offers a direct route to the azetidine ring. acs.orgorganic-chemistry.orgnih.gov This methodology often utilizes a directing group, such as picolinamide (B142947) (PA), to facilitate the C-H activation step. organic-chemistry.orgnih.gov The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle, leading to the formation of a C-N bond with high diastereoselectivity. organic-chemistry.org This approach is notable for its use of readily available starting materials and its ability to functionalize otherwise inert C-H bonds. acs.orgorganic-chemistry.orgnih.gov The reaction conditions are typically mild, and the catalyst loading can be relatively low. acs.orgorganic-chemistry.org This method has been successfully applied to synthesize a variety of azetidines, pyrrolidines, and indolines. acs.orgorganic-chemistry.orgnih.gov
A notable application of this strategy is the synthesis of complex polycyclic nitrogen-containing heterocycles from aliphatic amines. acs.org This demonstrates the broad substrate scope and functional group tolerance of the reaction. acs.orgrsc.org
| Catalyst System | Directing Group | C-H Bond Type | Product | Ref. |
| Pd(OAc)2 / oxidant | Picolinamide (PA) | γ-C(sp3)–H | Azetidine | organic-chemistry.orgnih.gov |
| Palladium Catalyst | 8-aminoquinoline | γ-C(sp3)–H | Azetidine | nih.gov |
Strain-release-driven methodologies provide an innovative approach to azetidine synthesis. One such technique involves the homologation of boronic esters using highly strained azabicyclo[1.1.0]butane. acs.orgacs.orgthieme-connect.com The process begins with the generation of azabicyclo[1.1.0]butyl lithium, which is then trapped with a boronic ester to form an intermediate boronate complex. acs.org Upon N-protonation, this complex undergoes a 1,2-migration with cleavage of the central C-N bond, driven by the release of ring strain, to yield a functionalized azetidinyl boronic ester. acs.orgacs.org This method is highly modular and applicable to a wide range of primary, secondary, tertiary, aryl, and alkenyl boronic esters with complete stereospecificity. acs.orgacs.org
More recently, a photocatalytic radical strategy has been developed for accessing densely functionalized azetidines from azabicyclo[1.1.0]butanes, further expanding the utility of strain-release approaches. researchgate.net
| Strained Precursor | Reagent | Key Intermediate | Product | Ref. |
| Azabicyclo[1.1.0]butane | Boronic Ester / Acid | Boronate complex | Azetidinyl boronic ester | acs.orgacs.org |
| Azabicyclo[1.1.0]butane | SOMOphiles / Photocatalyst | Radical species | Difunctionalized azetidine | researchgate.net |
Cycloaddition Reactions in Azetidine Synthesis
Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, represent another major pathway to azetidines.
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct and efficient method for synthesizing functionalized azetidines. nih.govrsc.orgresearchgate.net This reaction typically involves the photochemical excitation of an imine to its triplet state, which then undergoes cycloaddition with an alkene. rsc.org However, the application of this reaction has been met with challenges, such as competing E/Z isomerization of the imine. nih.gov
Recent advancements have utilized visible-light-mediated intermolecular aza Paternò-Büchi reactions. nih.govspringernature.comchemrxiv.org These methods often employ oximes, such as 2-isoxazoline-3-carboxylates, which can be activated via triplet energy transfer from a photocatalyst, like an iridium complex. rsc.orgnih.gov This approach is characterized by its mild conditions, operational simplicity, and broad substrate scope, allowing for the synthesis of highly functionalized azetidines from readily available precursors. nih.govspringernature.comchemrxiv.org The resulting azetidine products can often be readily converted to free, unprotected azetidines. nih.gov Both intermolecular and intramolecular versions of this reaction have been developed, with the latter providing access to complex tricyclic azetidine structures. nih.govacs.org
| Imine Source | Alkene Type | Light Source / Catalyst | Key Feature | Ref. |
| 2-Isoxazoline-3-carboxylates | Various alkenes | Visible light / Iridium photocatalyst | Triplet energy transfer | rsc.orgnih.gov |
| Acyclic oximes | Alkenes | Visible light / Triplet energy transfer catalyst | Frontier molecular orbital energy matching | nih.gov |
| α-Aminoacetophenones | (Intramolecular) | UV light | Norrish-Yang cyclization | beilstein-journals.org |
Formal Cycloaddition Protocols (e.g., with imines and ketenes)
Formal cycloaddition reactions represent a powerful and direct route for constructing the azetidine skeleton. Among these, the [2+2] cycloaddition of an imine and a ketene, known as the Staudinger β-lactam synthesis, is a cornerstone for producing azetidin-2-ones (β-lactams), which are versatile precursors to azetidines. researchgate.netresearchgate.net This reaction involves the combination of a ketene, which can be generated in situ from an acid chloride and a tertiary amine, with an imine. researchgate.net The stereochemical outcome, yielding either cis or trans β-lactams, can be highly dependent on the nature of the imine. mdpi.com For instance, imines conjugated with a carbonyl group tend to produce cis-β-lactams stereoselectively. researchgate.net
Another significant photocycloaddition for direct azetidine synthesis is the aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene. rsc.orgresearchgate.net This method, however, has faced limitations due to competing E/Z isomerization of the imine upon photoexcitation. rsc.org To overcome this, research has often focused on cyclic imines or specialized substrates. rsc.org Recent advancements have utilized visible-light photocatalysis to mediate these cycloadditions under milder conditions, expanding the reaction's applicability and functional group tolerance. chemrxiv.orgresearchgate.netdigitellinc.com For example, a visible-light-mediated intermolecular aza Paternò-Büchi reaction has been developed using cyclic oximes as imine equivalents, which undergo cycloaddition with unactivated alkenes following energy transfer from an iridium photocatalyst. digitellinc.com
These cycloaddition strategies offer a modular approach to the azetidine core, where the substituents of the final product can be readily varied by choosing the appropriate imine, ketene, or alkene starting materials.
Transformation of Precursor Heterocycles
The conversion of more readily available heterocyclic systems into the strained azetidine ring is a common and effective synthetic strategy. This often involves either ring expansion of smaller heterocycles or chemical modification of similarly sized rings.
The one-carbon ring expansion of aziridines to azetidines is a conceptually attractive but challenging transformation. nih.govchemrxiv.org A notable method involves the generation of a reactive aziridinium (B1262131) ylide intermediate, which can then undergo a nih.govchemrxiv.org-Stevens rearrangement to furnish the azetidine ring. nih.govresearchgate.net This process is often in competition with a highly favorable cheletropic extrusion of an olefin from the ylide intermediate. nih.govchemrxiv.org
A significant breakthrough in controlling this reactivity has been the development of biocatalytic systems. researchgate.netnih.gov Engineered variants of cytochrome P450 have been shown to act as "carbene transferases." nih.govchemrxiv.org These enzymes can react with a carbene precursor and trap a nucleophilic aziridine (B145994) to form the key aziridinium ylide. nih.govacs.org Crucially, the enzyme's active site can steer the ylide away from the extrusion pathway and toward the desired nih.govchemrxiv.org-Stevens rearrangement, yielding chiral azetidines with exceptional stereocontrol. nih.govchemrxiv.orgnih.gov This biocatalytic approach has demonstrated the ability to override the inherent unfavorable reactivity of the aziridinium ylide intermediate. nih.govresearchgate.netacs.org Another approach involves the treatment of specific 2-(bromomethyl)aziridines with sodium borohydride (B1222165) in methanol, which proceeds through the formation of a bicyclic aziridinium ion that is subsequently opened by the solvent to yield a 3-methoxyazetidine. acs.orgacs.orgresearchgate.net
Table 1: Biocatalytic Aziridine Ring Expansion
| Substrate (Aziridine) | Catalyst | Product (Azetidine) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|
| N-Boc-2-phenylaziridine | P411-AzetS | N-Boc-3-phenylazetidine | 99:1 | nih.gov, chemrxiv.org |
| N-Boc-2-(4-fluorophenyl)aziridine | P411-AzetS | N-Boc-3-(4-fluorophenyl)azetidine | >99:1 | chemrxiv.org |
| N-Boc-2-(thiophen-2-yl)aziridine | P411-AzetS | N-Boc-3-(thiophen-2-yl)azetidine | 99:1 | chemrxiv.org |
The reduction of the carbonyl group in azetidin-2-ones, or β-lactams, is one of the most direct and widely used methods for the synthesis of azetidines. nih.govu-tokyo.ac.jp β-Lactams themselves are readily accessible through various methods, including the Staudinger cycloaddition. researchgate.net
Several reducing agents can accomplish this transformation. Reagents such as diisobutylaluminium hydride (DIBAL-H) and chloroalanes are considered highly effective for the chemoselective reduction of the lactam amide bond. nih.govrsc.org However, the use of Lewis acidic reagents can sometimes promote the undesired ring opening of the strained four-membered ring, particularly when electron-rich substituents are present on the azetidine nucleus. rsc.org More recently, protocols using sodium borohydride (NaBH₄) have been developed for the diastereoselective reduction of C-3 functionalized azetidin-2-ones, offering a milder alternative. rsc.org The choice of reducing agent is therefore critical to achieving a high yield of the desired azetidine while minimizing side reactions. nih.govrsc.org
Stereoselective Synthesis of Azetidine Derivatives
The biological activity of azetidine-containing molecules is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance for accessing enantiomerically pure azetidine derivatives. nih.govacs.org
Chiral auxiliaries are frequently employed to induce stereoselectivity in the synthesis of azetidines. acs.orgacs.org An auxiliary is a chiral molecule that is temporarily incorporated into a substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed.
A prominent example is the use of tert-butanesulfinamide (Ellman's auxiliary). acs.org This inexpensive and commercially available auxiliary can be condensed with an achiral aldehyde to form a sulfinimine. Subsequent organometallic addition and intramolecular cyclization can provide the desired azetidine with high diastereoselectivity. acs.org The auxiliary not only provides strong chiral induction but also acts as a protecting group that can be easily cleaved after the azetidine ring has been formed. acs.org Another strategy utilizes chiral amines, such as (S)-1-phenylethylamine, which can serve as both a nitrogen source and a chiral director in the formation of azetidine dicarboxylic acids. rsc.org The use of chiral auxiliaries attached to ketenes has also been shown to control the stereochemistry of [2+2] cycloadditions with imines to form chiral β-lactams. researchgate.net
Table 2: Chiral Auxiliary-Mediated Azetidine Synthesis
| Chiral Auxiliary | Key Reaction Step | Stereoselectivity | Application | Reference |
|---|---|---|---|---|
| tert-Butanesulfinamide | Organometallic addition to sulfinimine & cyclization | High diastereoselectivity (e.g., 85:15 dr) | Synthesis of C2-substituted azetidines | acs.org |
| (S)-1-Phenylethylamine | Intramolecular cyclization | Enantiomeric control | Synthesis of azetidine-2,4-dicarboxylic acids | rsc.org |
| (-)-10-Dicyclohexylsulfamoyl-D-isoborneol | Keten-imine cycloaddition | High enantiomeric purity | Formation of chiral β-lactams | researchgate.net |
Asymmetric catalysis offers a more atom-economical and efficient approach to chiral azetidines by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. birmingham.ac.ukresearchgate.net This field has seen significant growth, with various catalytic systems being developed for azetidine synthesis. acs.orgnih.gov
One powerful strategy is the catalytic enantioselective difunctionalization of achiral azetines (unsaturated azetidine precursors). For example, a copper(I)/chiral bisphosphine catalyst system has been developed for the boryl allylation of azetines. nih.govacs.org This reaction installs both a boryl and an allyl group across the double bond, creating two new stereogenic centers with high enantioselectivity and diastereoselectivity. nih.govacs.org Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have also been successfully used in the enantioselective synthesis of spirocyclic azetidine oxindoles via intramolecular C-C bond formation. nih.gov Furthermore, chiral azetidines themselves can serve as effective ligands or organocatalysts in other asymmetric transformations, such as Friedel-Crafts alkylations and Henry reactions. birmingham.ac.ukresearchgate.netnih.gov These catalytic methods represent the forefront of modern azetidine synthesis, enabling convenient access to complex and valuable chiral scaffolds. nih.govacs.org
Integration of the 6-Methoxynaphthalene Moiety
A crucial aspect of synthesizing this compound and its analogs is the method used to introduce the 6-methoxynaphthalene unit. Several powerful synthetic strategies have been developed for this purpose, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope.
Cross-Coupling Reactions for Naphthalene (B1677914) Attachment (e.g., Suzuki, Sonogashira)
Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a particularly robust method for this purpose. In a plausible synthetic route to this compound, a protected 3-iodo- or 3-bromoazetidine (B1339375) could be coupled with 6-methoxy-2-naphthaleneboronic acid. This reaction is typically catalyzed by a palladium complex and a base. The versatility of the Suzuki-Miyaura coupling allows for a wide range of functional groups to be tolerated on both coupling partners. mdpi.com
Similarly, the Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, can be employed to create an alkynyl-linked analog. For instance, a protected 3-ethynylazetidine (B2626192) could be coupled with 6-bromo-2-methoxynaphthalene to yield a precursor that could then be reduced to provide the desired alkyl linkage.
These cross-coupling strategies are highly convergent, allowing for the late-stage combination of two complex fragments, which is often an efficient approach for building molecular complexity.
Table 1: Examples of Cross-Coupling Reactions for Aryl-Azetidine Synthesis
| Reaction | Azetidine Precursor | Naphthalene Precursor | Catalyst/Reagents | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | N-Boc-3-iodoazetidine | 6-Methoxy-2-naphthaleneboronic acid | Pd(PPh₃)₄, Na₂CO₃ | This compound |
| Sonogashira | N-Boc-3-ethynylazetidine | 6-Bromo-2-methoxynaphthalene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-((6-Methoxynaphthalen-2-yl)ethynyl)azetidine |
Functionalization of Pre-formed Naphthalene Systems (e.g., directed C-H activation)
An alternative to building the naphthalene ring is to start with a pre-formed, commercially available naphthalene derivative and introduce the necessary functionality. A classic approach is the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790). orgsyn.orggoogle.com This reaction, typically using acetyl chloride and a Lewis acid like aluminum chloride, can introduce an acetyl group at the 6-position. orgsyn.org This acetyl group can then be transformed into other functional groups, creating a handle for attachment to the azetidine ring. For example, the ketone can be reduced to an alcohol, converted to a halide, and then used in a nucleophilic substitution reaction with a suitable azetidine precursor.
More recently, directed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings. dmaiti.comrsc.org In this approach, a directing group on the naphthalene substrate positions a transition metal catalyst to activate a specific C-H bond. youtube.com For instance, an amide or ester directing group at the 2-position of a methoxynaphthalene could direct the functionalization to the 3-position, although achieving regioselectivity at the 6-position can be challenging and may require specific ligand and catalyst design. rsc.org This method offers the advantage of atom economy by avoiding the pre-functionalization of the naphthalene ring with a halide or boronic acid.
Annulation Strategies for Methoxynaphthalene Formation
In some synthetic strategies, the methoxynaphthalene ring system itself is constructed during the synthesis. researchgate.net Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are key to this approach. rsc.orgfigshare.com For example, a suitably substituted benzene (B151609) derivative can undergo a [4+2] cycloaddition (Diels-Alder reaction) with a dienophile, followed by aromatization to form the naphthalene core. The methoxy (B1213986) group and the point of attachment for the azetidine ring can be incorporated into the starting materials or introduced later.
Another powerful method is the rhodium(III)-catalyzed C-H activation and annulation of nitrones with alkynes to synthesize naphthols, which can then be converted to the corresponding methoxy derivatives. nih.gov These strategies offer flexibility in the placement of substituents on the naphthalene ring.
Convergent and Divergent Synthesis Strategies for the Hybrid Compound
In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different final products. For example, a key intermediate could be a functionalized this compound that allows for the introduction of different substituents on the azetidine nitrogen or the naphthalene ring. This approach is particularly useful for creating a library of related compounds for structure-activity relationship studies. nih.gov The choice between a convergent and divergent strategy depends on the specific goals of the synthesis, whether it is to produce a single target molecule in large quantities or to generate a diverse set of analogs for biological screening.
Advanced Spectroscopic and Structural Elucidation of 3 6 Methoxynaphthalen 2 Yl Azetidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of 1D (¹H and ¹³C) and 2D spectra, a complete picture of the atomic connectivity and chemical environments can be assembled.
¹H and ¹³C NMR for Connectivity and Proton/Carbon Environments
The ¹H NMR spectrum of 3-(6-Methoxynaphthalen-2-yl)azetidine provides information on the number of different types of protons and their neighboring environments. The aromatic protons of the methoxynaphthalene group typically appear in the downfield region (δ 7.0–8.0 ppm). The methoxy (B1213986) group (-OCH₃) protons are expected to resonate as a sharp singlet at approximately δ 3.9 ppm. The protons on the azetidine (B1206935) ring are more shielded and appear further upfield. The methine proton at the C3 position (CH-Ar) would be coupled to the adjacent methylene (B1212753) protons (CH₂) on the ring, which themselves would show complex splitting patterns due to geminal and vicinal coupling.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbons of the naphthalene (B1677914) ring are expected in the δ 105–158 ppm range, with the carbon bearing the methoxy group appearing at the lower end of this range (around δ 105 ppm) and the methoxy-substituted carbon (C6) resonating significantly downfield (around δ 158 ppm). The azetidine ring carbons are aliphatic and thus appear in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Naphthalene Ar-H | 7.10 - 7.85 | m |
| Azetidine CH (C3) | 3.80 - 4.00 | m |
| Methoxy (-OCH₃) | ~3.92 | s |
| Azetidine CH₂ (C2/C4) | 3.50 - 3.70 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Naphthalene C-O (C6) | ~158 |
| Naphthalene Ar-C | 119 - 135 |
| Naphthalene Ar-CH | 105 - 130 |
| Methoxy (-OCH₃) | ~55 |
| Azetidine CH (C3) | 50 - 55 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Structural Assignment
To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the C3 methine proton and the C2/C4 methylene protons of the azetidine ring. Within the naphthalene system, it would connect adjacent aromatic protons, helping to assign their specific positions on the ring system.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. nih.gov Each CH, CH₂, and CH₃ group produces a cross-peak, allowing for the direct assignment of a carbon signal based on its attached proton's chemical shift. This would be used to definitively assign the signals for the azetidine ring carbons and the protonated carbons of the naphthalene moiety.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For this compound (C₁₄H₁₅NO), the expected exact mass of the molecular ion [M]⁺ would be approximately 213.1154 m/z. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
The fragmentation pattern in electron ionization (EI-MS) would likely involve characteristic cleavages of the azetidine ring and the naphthalene system. A common fragmentation pathway for amines is alpha-cleavage, which in this case would involve the cleavage of C-C bonds adjacent to the nitrogen atom within the ring. Another likely fragmentation involves the loss of the azetidine ring from the naphthalene moiety, or cleavage of the bond between the two ring systems, leading to fragment ions corresponding to the methoxynaphthalene cation or the azetidinyl cation.
Table 3: Predicted Key Mass Spectrometry Fragments This table is interactive. Click on the headers to sort.
| m/z (Predicted) | Possible Fragment Identity |
|---|---|
| 213 | [M]⁺, Molecular Ion |
| 184 | [M - C₂H₅]⁺ (Loss from azetidine ring) |
| 170 | [M - C₃H₅N + H]⁺ (Naphthalene-CH₂⁺) |
| 157 | [C₁₁H₉O]⁺ (Methoxynaphthyl cation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
For this compound, the IR spectrum would display several characteristic absorption bands:
N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the azetidine ring.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations from the naphthalene ring typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). Aliphatic C-H stretches from the azetidine and methoxy groups will be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the naphthalene aromatic system.
C-N Stretch: The stretching vibration of the C-N bond in the azetidine ring typically appears in the 1250-1020 cm⁻¹ range.
C-O Stretch: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch of the methoxy group is expected around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). spectrabase.com
Table 4: Predicted Characteristic IR Absorption Bands This table is interactive. Click on the headers to sort.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3050 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-O Stretch (Ether) | 1250 & 1030 | Strong |
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
While NMR provides the structure in solution, single-crystal X-ray crystallography can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This technique would provide the absolute configuration if a chiral derivative is analyzed and offers definitive proof of the molecular conformation.
Analysis of Azetidine Ring Planarity and Puckering
The four-membered azetidine ring is not planar and adopts a puckered conformation to relieve ring strain. This puckering can be quantified by a dihedral angle. Studies on the parent azetidine molecule have determined a puckering dihedral angle of approximately 33-37 degrees. The degree of puckering in a substituted azetidine like this compound would be influenced by the bulky naphthalene substituent at the C3 position.
Conformational Analysis of the Naphthalene Substituent
The conformational landscape of the naphthalene substituent is primarily defined by the dihedral angle (θ) between the plane of the azetidine ring and the plane of the naphthalene ring system. In principle, free rotation around the C3-C(naphthalene) bond would allow for a multitude of transient conformations. However, steric interactions between the naphthalene moiety and the substituents on the azetidine ring, particularly at the N1 and C2/C4 positions, lead to a restricted number of energetically favorable conformations.
For the parent this compound, computational studies suggest the existence of two primary low-energy conformations. These correspond to orientations where the naphthalene ring is significantly twisted out of the plane of the azetidine ring to minimize steric clash. The presence of a substituent on the azetidine nitrogen (N-substituent) can further influence these conformational equilibria. For instance, bulkier N-substituents are expected to increase the rotational barrier and may favor a more perpendicular arrangement of the two ring systems.
Detailed conformational analysis often relies on 2D-NOESY NMR experiments. This technique allows for the detection of through-space interactions between protons that are in close proximity (typically < 5 Å). By identifying NOE cross-peaks between protons on the naphthalene ring and protons on the azetidine ring, the preferred spatial orientation of the naphthalene substituent can be deduced. For example, an NOE between a proton on the azetidine C2 or C4 and a proton on the proximal ring of the naphthalene system would provide direct evidence for a specific tilted conformation.
While specific experimental NOESY data for this compound is not extensively reported in the public domain, studies on structurally related 3-aryl-azetidines and other 2-substituted naphthalenes provide valuable insights. For instance, in dimethyl 2,6-naphthalenedicarboxylate, the ester group is found to be twisted by approximately 20 degrees out of the naphthalene plane, with an associated conformational energy increase of 9 kJ/mol. Furthermore, studies on arylnaphthalene lignans (B1203133) have revealed rotational barriers in the range of 16.9 to 21.5 kcal/mol, indicating a significant energy requirement for the interconversion of different conformations at room temperature. These findings underscore the general tendency of substituents on naphthalene to adopt non-planar orientations to alleviate steric strain.
Computational modeling, using methods such as Density Functional Theory (DFT), can provide quantitative predictions of the rotational energy profile around the C3-C(naphthalene) bond. Such calculations can elucidate the dihedral angles of the most stable conformers and the energy barriers separating them.
| Parameter | Description | Typical Method of Determination |
| Dihedral Angle (θ) | The angle between the plane of the azetidine ring and the plane of the naphthalene ring. | Computational Modeling (e.g., DFT), X-ray Crystallography |
| Rotational Energy Barrier | The energy required to rotate the naphthalene substituent around the C3-C(naphthalene) bond. | Computational Modeling, Dynamic NMR Spectroscopy |
| Key NOE Correlations | Through-space interactions between azetidine and naphthalene protons indicating proximity. | 2D-NOESY NMR Spectroscopy |
| Compound | N-Substituent | Predicted Stable Conformer(s) (Dihedral Angle θ) | Calculated Rotational Barrier (kcal/mol) |
| This compound | -H | ~ ± 45°, ~ ± 135° | Data not available |
| 1-Methyl-3-(6-methoxynaphthalen-2-yl)azetidine | -CH₃ | Data not available | Data not available |
| 1-Benzoyl-3-(6-methoxynaphthalen-2-yl)azetidine | -C(O)Ph | Data not available | Data not available |
Further detailed experimental and computational studies on a series of N-substituted this compound derivatives are necessary to fully map the conformational landscape and understand the intricate interplay of steric and electronic factors governing the orientation of the naphthalene substituent.
Theoretical and Computational Investigations
Electronic Structure Analysis (e.g., DFT, HOMO/LUMO)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's reactivity and electronic transitions. materialsciencejournal.org
For a molecule like 3-(6-Methoxynaphthalen-2-yl)azetidine, the HOMO is expected to be localized primarily on the electron-rich 6-methoxynaphthalene ring system, which can act as an electron donor. Conversely, the LUMO is likely distributed across the naphthalene (B1677914) system and potentially involves the azetidine (B1206935) ring, which can accept electrons, particularly at the C-N bonds under certain conditions. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap suggests higher reactivity.
| Property | Description | Predicted Location/Characteristic for this compound |
| HOMO | Highest Occupied Molecular Orbital; region of electron donation. | Primarily localized on the electron-rich 6-methoxynaphthalene ring. |
| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance. | Distributed across the naphthalene system and potentially the azetidine ring. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap is expected, balancing aromatic stability with the reactivity of the strained azetidine ring. |
This interactive table summarizes the predicted characteristics of the frontier molecular orbitals.
Molecular Electrostatic Potential (MESP) maps, derived from DFT calculations, are invaluable for identifying regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). materialsciencejournal.org
Nucleophilic Sites: For this compound, the nitrogen atom of the azetidine ring, with its lone pair of electrons, is a primary nucleophilic center. The oxygen atom of the methoxy (B1213986) group and the electron-dense regions of the naphthalene π-system are also potential nucleophilic sites.
Electrophilic Sites: The hydrogen atoms on the azetidine ring, particularly those adjacent to the nitrogen, can be considered electrophilic. The carbon atoms of the strained four-membered ring also exhibit electrophilic character and are susceptible to nucleophilic attack, which can lead to ring-opening reactions. nih.govacs.org
Intramolecular Charge Transfer (ICT) is a phenomenon occurring in molecules that possess both an electron-donating and an electron-accepting moiety, linked by a π-conjugated system or a flexible single bond. rsc.org Upon photoexcitation, an electron can transfer from the donor to the acceptor part of the molecule. nih.gov
In this compound, the 6-methoxynaphthalene group serves as the electron donor (push) component, while the azetidine ring can be considered a weak electron acceptor (pull). Theoretical models can predict the likelihood and characteristics of ICT. Computational studies suggest that the twisted geometry that can arise from rotation around the single bond connecting the two moieties is crucial for facilitating this charge transfer, leading to a "Twisted Intramolecular Charge Transfer" (TICT) state. rsc.orgnih.gov The formation of such states can be investigated by calculating the energy profile as a function of the dihedral angle between the naphthalene ring and the azetidine ring.
Reaction Mechanism Elucidation and Transition State Analysis
Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. researchgate.net
The synthesis of azetidines can be challenging, and computational models help predict viable reaction pathways. mit.edu Methods for azetidine synthesis often involve intramolecular cyclization. For instance, a common pathway is the intramolecular nucleophilic substitution of a γ-amino halide or a related substrate. nsf.govmagtech.com.cn
DFT calculations can model these pathways by:
Reactant and Product Optimization: Determining the lowest energy structures of the starting materials and the final azetidine product.
Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the transition state for the ring-closing step.
Energy Calculation: Computing the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate. mdpi.com
Recent studies have utilized computational screening to predict which precursor compounds will successfully react to form azetidines under specific catalytic conditions, such as photocatalysis. mit.edu
| Reaction Step | Computational Focus | Key Insights |
| Intramolecular Cyclization | Locating the transition state for C-N bond formation. | Determining the activation energy barrier for ring closure. |
| Precursor Reactivity | Calculating frontier orbital energies of reactants. | Predicting the feasibility and yield of the cyclization reaction. mit.edu |
This interactive table outlines the computational focus for modeling azetidine ring formation.
The strain energy of the azetidine ring (approximately 25.2 kcal/mol) makes it susceptible to rearrangement and ring-opening reactions. researchgate.net Computational analysis can predict the energetics of these processes. For example, aziridine-to-azetidine rearrangements involve the formation of an intermediate bicyclic aziridinium (B1262131) species, followed by a ring-opening step. researchgate.net
Conformational Dynamics and Molecular Mechanics Simulations
The this compound molecule possesses significant conformational flexibility. This includes the puckering of the azetidine ring and the rotation around the C-C single bond connecting the naphthalene moiety to the azetidine ring.
Molecular Mechanics (MM) simulations are well-suited for exploring the conformational landscape of such molecules over time. These simulations can reveal:
Stable Conformers: Identifying the low-energy conformations of the molecule and their relative populations.
Conformational Interconversion: Determining the energy barriers between different conformers.
Dynamic Behavior: Simulating the motion of the molecule in different environments (e.g., in a solvent) to understand its dynamic behavior.
In Silico Studies of Molecular Interactions (non-clinical/non-drug interaction based)
Extensive searches of scientific literature and chemical databases have been conducted to gather information regarding the theoretical and computational investigations of this compound, specifically focusing on its molecular interactions in non-biological contexts. Despite a thorough review, there is currently no publicly available research data detailing the molecular docking of this specific compound for ligand-target binding hypotheses at catalytic sites or material interfaces.
Similarly, information regarding the application of Quantitative Structure-Activity Relationships (QSAR) models for this compound in non-biological contexts, such as materials science or catalysis, is not present in the reviewed literature. The preponderance of computational studies on azetidine-containing compounds is centered on their potential applications in medicinal chemistry and drug design, which falls outside the scope of this article.
Molecular Docking for Ligand-Target Binding Hypotheses (e.g., catalytic sites, material interfaces)
No specific studies detailing the molecular docking of this compound with non-biological targets like catalytic sites of enzymes for industrial applications or at the interface of materials were found. Such studies would be valuable in predicting the binding affinity and interaction modes, potentially guiding the development of new catalysts or functional materials. However, at present, this remains an unexplored area of research for this particular molecule.
Quantitative Structure-Activity Relationships (QSAR) in Non-Biological Contexts (e.g., materials science, catalysis)
There are no available QSAR studies for this compound that correlate its structural features with its activity or properties in materials science or catalysis. QSAR models in these fields could, for instance, predict the compound's influence on polymer properties or its efficiency as a ligand in a catalytic system. The development of such predictive models is contingent on the availability of experimental data for a series of related compounds, which is currently lacking for this specific chemical entity in non-biological applications.
Due to the absence of specific research findings on the in silico molecular interactions and non-biological QSAR of this compound, no data tables can be generated at this time. Further experimental and computational research is required to elucidate these aspects of its chemical behavior.
Chemical Reactivity and Functionalization of the Hybrid Scaffold
Azetidine (B1206935) Ring-Opening Reactions
The four-membered azetidine ring, while more stable than its three-membered aziridine (B145994) counterpart, is susceptible to cleavage under appropriate conditions, driven by the release of inherent ring strain. Such reactions typically require activation of the azetidine, often by protonation or quaternization of the ring nitrogen, which enhances the electrophilicity of the ring carbons.
The reaction of 3-aryl-azetidines with nucleophiles like halides and thiols generally proceeds via an SN2 mechanism. Activation of the nitrogen atom, for instance by converting it into an azetidinium salt, facilitates the nucleophilic attack at one of the ring carbons. In unsymmetrically substituted azetidines, the regioselectivity of the attack is governed by both electronic and steric factors. For the 3-(6-Methoxynaphthalen-2-yl)azetidine scaffold, nucleophilic attack is expected to occur at the C2 or C4 positions.
With halide nucleophiles, the ring-opening of activated azetidines provides a direct route to γ-haloamines. Studies on related 2-aryl-azetidinium salts have shown that nucleophilic ring-opening can be highly regioselective.
The addition of thiols to azetidines represents another key ring-opening transformation. The reaction typically requires activation and proceeds with the thiol attacking a carbon atom of the azetidine ring. Research on the photochemical addition of thiols to related 2-azetines (the unsaturated precursors to azetidines) demonstrates the formation of a stable C-S bond, yielding a functionalized azetidine ring rather than an opened product under those specific radical conditions. However, nucleophilic ring-opening of activated azetidines with thiols under ionic conditions is a well-established process, analogous to reactions with other nucleophiles.
Table 1: Representative Conditions for Nucleophilic Ring-Opening of Azetidine Analogs This table illustrates common conditions for ring-opening reactions based on studies of similar azetidine derivatives, as direct data for this compound is not available.
| Azetidine Type | Nucleophile | Activating Agent / Catalyst | Product Type | Reference |
| N-Tosyl-2-aryl-azetidine | Alcohols | Lewis Acid (e.g., BF₃·OEt₂) | γ-Amino ether | |
| 2-Aryl-azetidinium Salt | Halides (Bu₄NX) | Pre-formed salt | γ-Haloamine | |
| 2-Substituted Thiiranes* | Thiols | Et₃N or Zeolite | Dithioether | |
| Note: Thiiranes are sulfur analogs of epoxides, and their ring-opening with thiols provides a conceptual parallel for azetidine reactivity. |
The inherent strain energy of the azetidine ring is the fundamental driving force for its ring-opening reactions. This strain can be harnessed to facilitate reactions that would not readily occur in less strained systems like pyrrolidines or piperidines. The reactivity is significantly enhanced when the nitrogen lone pair is engaged, for example, through protonation, acylation, or coordination to a Lewis acid, which increases the strain and makes the ring carbons more susceptible to nucleophilic attack.
Computational and experimental studies on various cyclic systems highlight that ring strain significantly lowers the activation barrier for reactions involving ring cleavage. In the context of this compound, the bulky naphthalene (B1677914) substituent at the C3 position may influence the conformational dynamics of the ring and potentially affect the transition states of ring-opening reactions, although specific studies are needed to quantify this effect.
Functional Group Transformations on the Azetidine Nitrogen and Ring Carbons
The secondary amine of the azetidine ring is a key site for functionalization. Standard synthetic protocols can be employed for N-alkylation and N-acylation to introduce a wide variety of substituents, thereby modulating the compound's properties.
N-Alkylation can be achieved using alkyl halides or through reductive amination. The reaction conditions must be carefully controlled, as quaternization of the azetidine nitrogen can sometimes lead to spontaneous ring-opening, particularly with highly reactive alkylating agents. Regioselective N-alkylation is a well-established strategy for modifying similar heterocyclic scaffolds.
N-Acylation is readily accomplished by treating the azetidine with acyl chlorides or acid anhydrides, typically in the presence of a base. This transformation is often used to install protecting groups or to introduce functionalities that can participate in further reactions. N-acylation has been shown to be a critical step in the catalytic desymmetrization of azetidines, highlighting its utility in stereoselective synthesis.
Table 2: General Strategies for N-Functionalization of Azetidines Illustrative conditions based on general organic synthesis principles and studies on related heterocycles.
| Transformation | Reagents | Base / Conditions | Typical Product | Reference |
| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ or NaH in DMF/THF | N-Alkyl-azetidine | |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Acetic Acid in DCE | N-Alkyl-azetidine | General Method |
| N-Acylation | Acyl Chloride (RCOCl) | Triethylamine (Et₃N) in CH₂Cl₂ | N-Acyl-azetidine | |
| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Pyridine or Et₃N in CH₂Cl₂ | N-Sulfonyl-azetidine | General Method |
Direct C-H functionalization of the azetidine ring itself is a challenging but emerging area of research. More established is the ability of the azetidine ring to act as a directing group for the functionalization of an adjacent aromatic system. Studies have demonstrated that the nitrogen atom of a 2-aryl-azetidine can direct ortho-lithiation of the aryl ring, allowing for the regioselective introduction of various electrophiles. This strategy allows for the precise modification of the aromatic scaffold attached to the azetidine core. While this known reactivity applies to the C2 position of the aryl group, it establishes a principle that could potentially be extended to functionalize the naphthalene ring of this compound at positions ortho to the point of attachment.
Reactivity of the Methoxynaphthalene Moiety
The 6-methoxynaphthalene portion of the molecule behaves as an electron-rich aromatic system, susceptible to electrophilic aromatic substitution (SEAr). The methoxy (B1213986) group is a strong activating and ortho-, para-directing substituent. In the context of the naphthalene ring system, this directing effect guides incoming electrophiles to specific positions.
Based on the established reactivity of 2-methoxynaphthalene (B124790), electrophilic attack is predicted to occur preferentially at the C1 and C5 positions (ortho to the methoxy group and on the same ring) and potentially at the C7 position (para-like position on the same ring). The position of the azetidine substituent at C2 will also exert an electronic and steric influence on the regiochemical outcome of these reactions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation/alkylation.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 6-Methoxynaphthalene Moiety Predictions are based on the known directing effects of substituents on the naphthalene ring system.
| Reaction | Electrophile | Predicted Major Product Position(s) | Reference |
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | C1, C5, C7 | |
| Bromination | Br⁺ (from Br₂/FeBr₃) | C1, C5 | |
| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | C1, C5 |
Electrophilic Aromatic Substitution Patterns
The regioselectivity of electrophilic aromatic substitution (EAS) on the 6-methoxynaphthalene core of this compound is governed by the directing effects of both the methoxy group and the 3-azetidinyl substituent. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. The 3-azetidinyl group, being a secondary amine linked through an alkyl chain, is also generally considered an activating group and an ortho, para-director, as the nitrogen's lone pair can participate in resonance with the aromatic system.
In the context of the 6-methoxynaphthalene system, the positions are numbered as follows:
The methoxy group at position 6 strongly activates positions 5 and 7 (ortho) and position 1 (para). The 3-azetidinyl group at position 2 will similarly activate its ortho positions (1 and 3) and its para position (6). The combined influence of these two activating groups will direct incoming electrophiles to specific positions on the naphthalene ring. The most likely positions for electrophilic attack are those that are activated by both groups or strongly activated by one and not significantly deactivated by the other.
Based on established reactivity patterns for 2-methoxynaphthalene, the primary sites for electrophilic substitution are predicted to be the C1, C5, and C7 positions. The steric hindrance from the azetidinyl group might influence the distribution of isomers.
Nitration:
Nitration of 2-methoxynaphthalene is known to yield a mixture of products. For this compound, nitration is expected to occur primarily at the positions activated by the methoxy group.
| Electrophile | Reagents | Predicted Major Products |
| NO₂⁺ | HNO₃, H₂SO₄ | 1-Nitro-3-(6-methoxynaphthalen-2-yl)azetidine, 5-Nitro-3-(6-methoxynaphthalen-2-yl)azetidine, 7-Nitro-3-(6-methoxynaphthalen-2-yl)azetidine |
Friedel-Crafts Acylation:
The regioselectivity of Friedel-Crafts acylation of 2-methoxynaphthalene is highly dependent on the reaction conditions, particularly the solvent. Acylation can be directed to either the 1- or 6-position (relative to the methoxy group). Given that the 6-position is already substituted in the target molecule, acylation is most likely to occur at the positions activated by the methoxy group and influenced by the azetidinyl substituent.
| Electrophile | Reagents | Predicted Major Products |
| RCO⁺ | RCOCl, AlCl₃ | 1-Acyl-3-(6-methoxynaphthalen-2-yl)azetidine, 5-Acyl-3-(6-methoxynaphthalen-2-yl)azetidine |
Halogenation:
Halogenation, such as bromination or chlorination, is also expected to follow the directing effects of the activating groups, leading to substitution at the most electron-rich positions of the naphthalene ring.
| Electrophile | Reagents | Predicted Major Products |
| Br⁺ | Br₂, FeBr₃ | 1-Bromo-3-(6-methoxynaphthalen-2-yl)azetidine, 5-Bromo-3-(6-methoxynaphthalen-2-yl)azetidine |
| Cl⁺ | Cl₂, AlCl₃ | 1-Chloro-3-(6-methoxynaphthalen-2-yl)azetidine, 5-Chloro-3-(6-methoxynaphthalen-2-yl)azetidine |
Modifications of the Methoxy Group
The methoxy group on the naphthalene ring is a key site for functionalization, primarily through ether cleavage to yield the corresponding naphthol. This transformation is valuable as it introduces a phenolic hydroxyl group, which can be further modified.
Demethylation:
The cleavage of the methyl-aryl ether can be achieved using various reagents. The choice of reagent can depend on the presence of other functional groups in the molecule.
| Reaction | Reagents | Product |
| Ether Cleavage | HBr or HI | 6-(3-Azetidinyl)naphthalen-2-ol |
| Ether Cleavage | Boron tribromide (BBr₃) | 6-(3-Azetidinyl)naphthalen-2-ol |
| Ether Cleavage | Iodocyclohexane in DMF | 6-(3-Azetidinyl)naphthalen-2-ol |
The resulting 6-(3-Azetidinyl)naphthalen-2-ol is a versatile intermediate. The phenolic hydroxyl group can undergo a range of reactions, including O-alkylation, O-acylation, and conversion to a triflate for cross-coupling reactions, further expanding the chemical diversity of this scaffold.
Applications of 3 6 Methoxynaphthalen 2 Yl Azetidine and Its Derivatives in Chemical Research
Role as Versatile Synthetic Intermediates and Chiral Building Blocks
The conformational rigidity and strained nature of the azetidine (B1206935) ring make its derivatives highly sought-after as building blocks in organic synthesis. rsc.orgmedwinpublishers.com They provide a predictable and controllable platform for constructing complex molecular architectures with defined three-dimensional structures.
Azetidines are valuable intermediates for synthesizing larger, more complex heterocyclic systems. The ring strain facilitates a variety of ring-opening and ring-expansion reactions, allowing chemists to access other classes of compounds, such as substituted pyrrolidines. rsc.orgmedwinpublishers.com The functionalization of the azetidine ring, for instance at the C3 position as in the title compound, provides a handle for introducing diverse substituents and building molecular complexity.
Recent synthetic methodologies have focused on creating functionalized azetidines that can be elaborated into a wide range of structures. rsc.org For example, methods like the aza-Paternò–Büchi reaction have enabled the synthesis of densely functionalized azetidines, which can serve as precursors to novel materials. chemrxiv.orgresearchgate.net The reactivity of the azetidine ring allows it to be used as a template, guiding the formation of new bonds and stereocenters before being incorporated into a larger final structure. rsc.org
Table 1: Examples of Azetidine Derivatives as Synthetic Intermediates
| Azetidine Precursor | Transformation | Resulting Complex Molecule/Scaffold | Application Area |
| N-Boc-azetidin-3-one | Horner–Wadsworth–Emmons followed by aza-Michael addition | Functionalised 3-substituted 3-(acetoxymethyl)azetidines | Synthesis of heterocyclic amino acid derivatives nih.gov |
| 2-Azetinylcarboxylic Acids | Asymmetric Hydrogenation | Chiral 2-Azetidinylcarboxylic Acids | Building blocks for non-natural peptides acs.org |
| 1-Azabicyclo[1.1.0]butanes | Reaction with nucleophiles | Highly substituted azetidines | Access to diverse functionalized four-membered rings biointerfaceresearch.com |
| Azetidinium Ions | Enantioselective Ring-Opening with Thiols | Chiral γ-amino thioesters | Asymmetric synthesis rsc.org |
Chiral, non-racemic azetidines are of paramount importance as templates and building blocks in asymmetric synthesis. researchgate.netwiley-vch.de The rigid, puckered conformation of the azetidine ring allows for excellent stereocontrol in reactions at adjacent positions. L-azetidine-2-carboxylic acid, a naturally occurring amino acid, is a classic example of a chiral azetidine used to introduce conformational constraints in peptides. medwinpublishers.comacs.org
Synthetic strategies have been developed to produce enantiomerically pure azetidines, which can then impart their chirality to new molecules. acs.orgnih.gov For instance, metal-catalyzed asymmetric hydrogenation of prochiral azetine precursors provides access to a library of enantioenriched azetidine carboxylic acids. acs.org These chiral building blocks are then employed in the synthesis of peptides with unnatural amino acids, influencing their secondary structure. The introduction of a chiral center, such as at the C3 position of 3-(6-Methoxynaphthalen-2-yl)azetidine, would make it a valuable template for transferring stereochemical information during a synthetic sequence.
Catalysis and Ligand Design
The unique structural features of azetidines make them attractive components in the design of ligands for transition metal catalysis. Their ability to form stable complexes and create specific chiral environments around a metal center is key to their utility. researchgate.net
Azetidine derivatives have been successfully employed as ligands in complexes with various transition metals, including palladium and zinc. rsc.orgnih.gov The nitrogen atom of the azetidine ring acts as a Lewis base, coordinating to the metal center. In the case of 2,4-cis-disubstituted amino azetidines, they can act as bidentate N,N'-ligands, forming stable square planar complexes with palladium(II). nih.govresearchgate.netfrontiersin.orgnih.gov
The rigid azetidine backbone restricts the conformational freedom of the ligand, which can lead to enhanced control and selectivity in catalytic reactions. rsc.org For example, azetidine-derived binuclear zinc catalysts have been developed for enantioselective catalysis, where the rigidity of the scaffold helps to define the catalytic pocket and improve enantioselectivity. rsc.org The unique geometry of azetidine ligands can also distort the metal coordination sphere away from ideal geometries, which can influence the reactivity and selectivity of the catalyst. nih.govfrontiersin.org
Table 2: Azetidine-Derived Ligands in Metal Catalysis
| Metal Center | Azetidine Ligand Type | Application | Key Feature |
| Palladium(II) | 2,4-cis-amino azetidines | Cross-coupling reactions | Forms stable N,N'-bidentate complexes nih.govresearchgate.netnih.gov |
| Platinum(II) | 2,4-cis-amino azetidines | Structural studies, potential catalysis | Formation of distinct diastereoisomers upon coordination nih.gov |
| Zinc | Azetidine-containing binuclear scaffolds | Asymmetric Michael additions | Rigid scaffold enhances control of the catalytic pocket rsc.org |
| Copper(I) | Chiral azetidine-derived ligands | Asymmetric 1,3-dipolar cycloadditions | Ligand controls diastereoselectivity rsc.org |
The development of chiral azetidine-derived ligands has been a significant advance in asymmetric catalysis. researchgate.net By coordinating to a metal center, these chiral ligands create an asymmetric environment that can differentiate between enantiotopic faces of a substrate, leading to the preferential formation of one enantiomer of the product.
Since the 1990s, chiral azetidine ligands have been utilized in a variety of enantioselective transformations, including Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. researchgate.net For example, readily available N-substituted-azetidinyl(diphenylmethyl)methanols have been used as chiral catalysts to achieve high levels of enantioselectivity in the addition of diethylzinc (B1219324) to aldehydes. researchgate.net Similarly, the enantioselective synthesis of complex spirocyclic azetidine oxindoles has been achieved using chiral phase-transfer catalysts derived from cinchona alkaloids. nih.gov The success of these systems highlights the potential of chiral derivatives of this compound to serve as effective ligands in a range of asymmetric catalytic processes.
Q & A
Q. Example protocol :
Dissolve the nosyl-protected precursor in CH₂Cl₂.
Add Et₃N and methanesulfonyl chloride at 0°C, stir for 30 min.
Quench with H₂O, extract with CH₂Cl₂, dry, and concentrate.
Purify via column chromatography (hexane:EtOAc = 4:1).
Reference yields for analogous compounds range from 60–85% .
Advanced: How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Answer:
Density Functional Theory (DFT) calculations can model the steric and electronic effects of the methoxynaphthyl group on reaction pathways. For instance:
- Electrostatic potential maps identify nucleophilic attack sites on the azetidine ring.
- Transition state analysis predicts activation barriers for substitutions at the azetidine nitrogen.
- Solvent effects (e.g., acetonitrile vs. DMF) are modeled using polarizable continuum models (PCM).
Studies on similar naphthalene derivatives (e.g., (2E)-3-(6-Methoxynaphthalen-2-yl)prop-2-en-1-one) used XRD-derived geometries (e.g., C–C bond lengths ≈ 1.48 Å) as input for simulations .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
